(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Overview
Description
“(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid” is a chemical compound with the formula C14H10BrNO4S . It contains a total of 33 bonds, including 23 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) .
Molecular Structure Analysis
The molecular structure of this compound includes a variety of bond types and functional groups. It has 15 multiple bonds, 3 double bonds, and 12 aromatic bonds, contributing to its complex structure . It also contains 3 six-membered rings and 2 ten-membered rings . The presence of 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) further adds to its complexity .Scientific Research Applications
Synthesis and Anti-HIV-1 Activity
The compound (9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid has been utilized in the synthesis of novel anti-HIV-1 agents. For instance, a series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides was synthesized, demonstrating significant anti-HIV-1 activity with median effective concentration (EC50) values less than 20 μM. Compound 5i, in particular, exhibited potent anti-HIV-1 activity (EC50 = 3.2 μM), showing no toxicity in primary human lymphocytes, CEM, and VERO cells (Aslam et al., 2014).
Antibacterial Applications
The compound has also been involved in the synthesis of antibacterial agents. A series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moiety showed antibacterial activity generally against Gram-positive bacterial strains. The presence of electron-withdrawing substituents at the phenyl ring was found to be favorable for antibacterial activity (Trotsko et al., 2018).
Antiviral Screening and Molecular Docking
In another study, N′-Substitutedbenzylidene-2-(4-methyl-5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-1(4H)-yl)acetohydrazides were synthesized and screened for anti-HIV-1 and cytotoxic activities. Compounds 7l and 7m exhibited significant anti-HIV-1 activity, and molecular docking indicated that these compounds bound efficiently in the NTP-binding pocket of HIV-1 Reverse Transcriptase (Aslam et al., 2013).
Synthesis of Novel Derivatives
The compound has been used as a precursor for synthesizing various novel derivatives with potential applications. For example, new dibenzo-tetraaza and dibenzo-dioxadiaza[14]annulenes were synthesized using a bromo-substituted compound, and their spectral behavior was examined, confirming their molecular structure (Mehranpour et al., 2013).
Future Directions
Properties
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4S/c15-9-5-6-12-11(7-9)10-3-1-2-4-13(10)21(19,20)16(12)8-14(17)18/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYUZJNCIHVLAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N(S2(=O)=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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